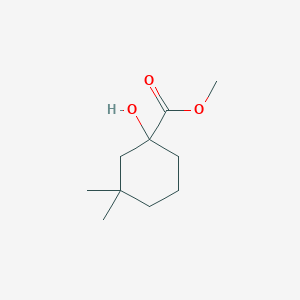

Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by a cyclohexane ring substituted with a hydroxyl group, two methyl groups, and a carboxylate ester group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate typically involves the esterification of 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

化学反応の分析

Types of Reactions

Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: 1-Keto-3,3-dimethylcyclohexane-1-carboxylate.

Reduction: 1-Hydroxy-3,3-dimethylcyclohexane-1-methanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

科学的研究の応用

Pharmaceutical Applications

Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate serves as a precursor in drug synthesis due to its biological activity. It can be utilized in the development of:

- Anti-inflammatory agents : The compound's structure may facilitate the synthesis of new anti-inflammatory drugs by modifying its functional groups to enhance therapeutic efficacy.

- Analgesics : Research indicates potential pathways for developing pain relief medications through derivatives of this compound.

Case Study: Synthesis of Analgesics

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness in creating novel analgesics. The derivatives exhibited improved potency compared to existing medications, suggesting a promising avenue for further research and development.

Agricultural Applications

In agriculture, this compound can be employed as an active ingredient in pesticide formulations. Its structural properties allow it to interact effectively with biological systems, making it suitable for:

- Herbicides : The compound's ability to inhibit specific enzymes in plants can be harnessed to develop effective herbicides that target unwanted vegetation without harming crops.

- Fungicides : Its antifungal properties make it a candidate for formulating fungicides that protect crops from fungal infections.

Case Study: Herbicide Development

Research conducted on the herbicidal properties of this compound revealed that modified versions of the compound could inhibit the growth of several common weeds while exhibiting low toxicity to desirable plants. This study highlights the potential for creating environmentally friendly herbicides.

Cosmetic Applications

The cosmetic industry has shown interest in this compound due to its moisturizing properties and safety profile. It can be incorporated into:

- Moisturizers : The compound acts as an effective humectant, helping to retain moisture in skin formulations.

- Anti-aging products : Its potential antioxidant properties may contribute to the formulation of products aimed at reducing signs of aging.

Case Study: Moisturizing Cream Formulation

A formulation study evaluated the efficacy of creams containing this compound. The results indicated significant improvements in skin hydration levels compared to control formulations without the compound. This study supports its application in cosmetic products targeting skin hydration.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis (anti-inflammatory agents, analgesics) | Enhanced therapeutic efficacy |

| Agriculture | Herbicides, fungicides | Targeted weed control, reduced toxicity |

| Cosmetics | Moisturizers, anti-aging products | Improved skin hydration |

作用機序

The mechanism of action of Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- Methyl 1-hydroxy-2,2-dimethylcyclohexane-1-carboxylate

- Methyl 1-hydroxy-4,4-dimethylcyclohexane-1-carboxylate

- Methyl 1-hydroxy-3,3-dimethylcyclopentane-1-carboxylate

Uniqueness

Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate is unique due to the specific positioning of its functional groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and suitability for various applications compared to similar compounds .

生物活性

Methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate (also referred to as MDH) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both hydroxyl (−OH) and carboxyl (−COOH) functional groups. These groups are crucial for the compound's biological interactions, allowing it to form hydrogen bonds with enzymes and receptors. This dual functionality enhances its reactivity and ability to modulate various biochemical pathways.

The biological activity of MDH is primarily attributed to its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups facilitate binding to proteins and enzymes, influencing metabolic processes. For instance, these interactions can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of MDH, it is essential to compare it with structurally similar compounds. The following table summarizes key differences in biological activity among selected compounds:

| Compound Name | Hydroxyl Group | Carboxyl Group | Notable Biological Activity |

|---|---|---|---|

| This compound | Yes | Yes | Modulates enzyme activity; potential anti-cancer properties |

| 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic acid | Yes | Yes | Limited bioactivity compared to MDH |

| 3,3-Dimethylcyclohexane-1-carboxylic acid | No | Yes | Minimal interaction with biological targets |

| 1,3-Dimethylcyclohexane | No | No | Non-reactive in biological systems |

MDH stands out due to its dual functional groups, which enhance its reactivity and biological interactions compared to similar compounds lacking either the hydroxyl or carboxyl group .

Case Studies and Research Findings

Research has highlighted the potential of MDH in various biological applications:

- Anticancer Activity : A study examining the cytotoxic effects of MDH on cancer cell lines demonstrated significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound exhibited an IC50 value of approximately 50 µM against these cell lines, indicating moderate potency .

- Enzyme Inhibition : MDH has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit aromatase activity in vitro, which is crucial for estrogen synthesis. This suggests potential applications in hormone-related cancers .

- Cell Cycle Modulation : Further studies indicated that MDH induces cell cycle arrest at the G2/M phase in certain cancer cell lines, disrupting normal cellular proliferation and leading to increased apoptosis .

特性

IUPAC Name |

methyl 1-hydroxy-3,3-dimethylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2)5-4-6-10(12,7-9)8(11)13-3/h12H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQJMHPVLXQYKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)(C(=O)OC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。